

Technical Guide: Synthesis and Purity of 7-Hydroxymethotrexate-d3

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Compound of Interest

Compound Name: 7-Hydroxymethotrexate-d3

Cat. No.: B12394060

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This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of **7-Hydroxymethotrexate-d3**. The document outlines a probable synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

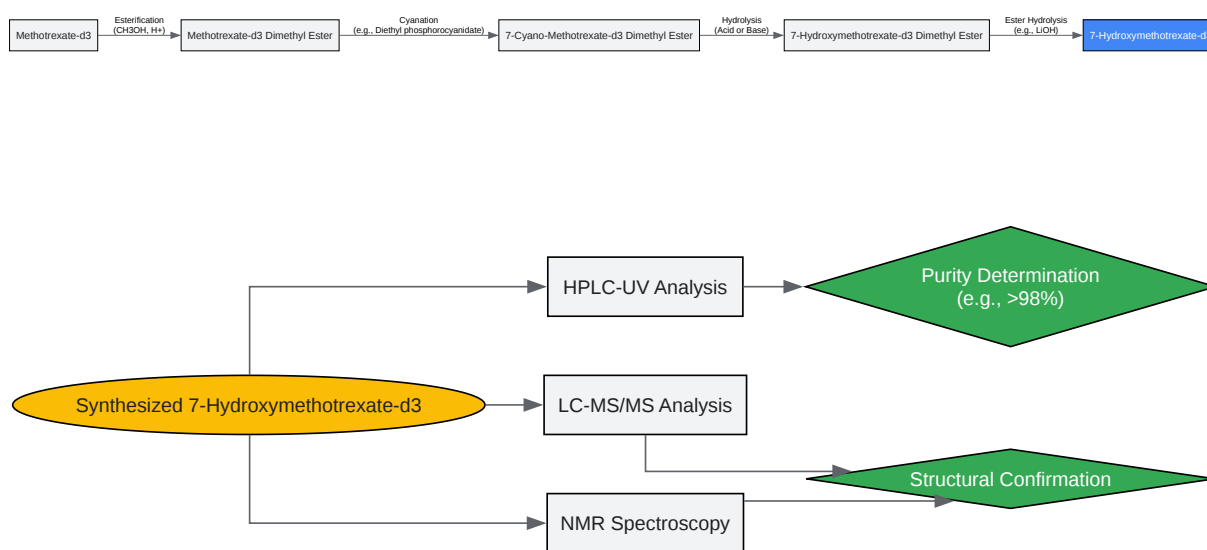
7-Hydroxymethotrexate-d3 is the deuterated analog of 7-Hydroxymethotrexate, the primary metabolite of the widely used anticancer and autoimmune therapeutic agent, Methotrexate. The introduction of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in mass spectrometry-based bioanalytical assays. This guide details a feasible synthetic pathway and the requisite analytical controls to ensure the production of high-purity **7-Hydroxymethotrexate-d3** for research and development purposes.

Synthesis of 7-Hydroxymethotrexate-d3

The synthesis of **7-Hydroxymethotrexate-d3** can be approached from commercially available Methotrexate-d3. The proposed synthetic pathway involves a two-step process: C-7 cyanation of the pteridine ring followed by hydrolysis of the nitrile to the corresponding hydroxyl group.

Proposed Synthetic Pathway

The synthesis commences with the protection of the carboxylic acid groups of Methotrexate-d3 as methyl esters to prevent side reactions. The subsequent key steps are the regioselective cyanation at the 7-position of the pteridine ring and the final hydrolysis to yield **7-Hydroxymethotrexate-d3**.



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